![molecular formula C11H12N2O3 B1518012 2-Ethyl-3-oxo-1,2,3,4-tetrahydrochinoxalin-6-carbonsäure CAS No. 1218431-80-1](/img/structure/B1518012.png)
2-Ethyl-3-oxo-1,2,3,4-tetrahydrochinoxalin-6-carbonsäure
Übersicht
Beschreibung
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the quinoxaline family, which are known for their diverse biological activities and utility in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has been studied for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various pharmacological activities:
- Antimicrobial Activity : The quinoxaline derivatives have shown promising results against bacterial and fungal strains. Studies suggest that modifications on the quinoxaline ring can enhance antimicrobial properties.
- Anticancer Properties : Some derivatives of quinoxaline have been associated with cytotoxic effects on cancer cell lines. The ability to inhibit cell proliferation makes this compound a candidate for further investigation in cancer therapy.
Neuropharmacology
Research has indicated that quinoxaline derivatives may interact with neurotransmitter systems. The compound's ability to modulate neurotransmitter receptors could lead to applications in treating neurological disorders such as depression and anxiety.
Synthesis of Novel Compounds
The presence of reactive functional groups in 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid makes it an excellent precursor for synthesizing more complex molecules. This includes:
- Building Blocks for Drug Development : Its derivatives can serve as scaffolds for designing new drugs targeting specific biological pathways.
- Materials Science : The compound can be utilized in the synthesis of polymers and other materials due to its unique structural characteristics.
Case Studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the Biginelli reaction, a multicomponent reaction that forms dihydropyrimidinones and related compounds. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of an acid catalyst. Specific reaction conditions may vary, but common catalysts include Lewis acids such as bismuth nitrate and ceric ammonium nitrate.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. Techniques such as microwave irradiation and ultrasound radiation have been employed to enhance the efficiency of the Biginelli reaction. Additionally, solvent-free conditions and the use of eco-friendly catalysts like lactic acid are being explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Wirkmechanismus
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is similar to other quinoxaline derivatives, such as 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. it is unique in its structure and potential applications. The presence of the ethyl group at the 2-position distinguishes it from other quinoxaline derivatives and may contribute to its distinct biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Other quinoxaline derivatives
Biologische Aktivität
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS No. 1218431-80-1) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.22 g/mol
- CAS Number : 1218431-80-1
Synthesis and Derivatives
Recent studies have focused on synthesizing various derivatives of 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid to enhance its biological activity. For instance, a series of N-substituted derivatives were evaluated for their antiproliferative properties against cancer cell lines such as HeLa and K562. Among these, compound 13d demonstrated significant antiproliferative activity with IC50 values of 0.126 μM and 0.164 μM against HeLa and K562 cells respectively .
Antiproliferative Activity
The compound has shown promising results as a tubulin polymerization inhibitor. The most notable derivative (compound 13d) not only inhibited tubulin polymerization (IC50 = 3.97 μM) but also induced cell cycle arrest at the G2/M phase and apoptosis in cancer cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
13d | HeLa | 0.126 |
13d | K562 | 0.164 |
13d | SMMC-7721 | 0.071 |
Antiviral Activity
Quinoxaline derivatives have been extensively studied for their antiviral properties. In a systematic review, quinoxaline derivatives were synthesized and evaluated against various viruses including Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV). Some derivatives exhibited considerable antiviral activity with reduced cytotoxicity compared to standard treatments .
Antimycobacterial Activity
Recent findings indicate that quinoxaline derivatives, including those related to 2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, possess antimycobacterial properties against Mycobacterium tuberculosis strains . Compounds demonstrated high selectivity indices (SI), indicating effective inhibition with minimal toxicity to host cells.
The mechanisms through which these compounds exert their biological effects involve:
- Inhibition of Tubulin Polymerization : This disrupts normal cell division processes in cancer cells.
- Induction of Apoptosis : Triggering programmed cell death pathways enhances the therapeutic potential against tumors.
- Antiviral Mechanisms : Targeting viral entry or replication processes contributes to their efficacy against viral infections.
Case Studies
In one study investigating the antiviral potential of quinoxaline derivatives against HSV, compound 1 demonstrated a reduction in plaque formation by 25% at a concentration of 20 µg/mL . This highlights the importance of structural modifications in enhancing biological activity.
Eigenschaften
IUPAC Name |
2-ethyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-7-10(14)13-9-5-6(11(15)16)3-4-8(9)12-7/h3-5,7,12H,2H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQRDVPENVGBIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.